MK-0893 - 870823-12-4

MK-0893

Catalog Number: EVT-342715
CAS Number: 870823-12-4
Molecular Formula: C32H27Cl2N3O4
Molecular Weight: 588.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-0893 is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR). [] It is classified as a competitive antagonist, meaning it directly competes with glucagon for binding to the GCGR. [] This compound has been instrumental in research exploring the role of glucagon signaling in glucose homeostasis and the potential of GCGR antagonism as a therapeutic approach for type 2 diabetes mellitus (T2DM). []

Future Directions
  • Understanding Biased Signaling: Further research is needed to fully characterize the biased signaling properties of MK-0893 and other GCGR antagonists, particularly in relation to their effects on β-arrestin recruitment and receptor internalization. []
Overview

MK 0893 is a small molecule antagonist of the glucagon receptor and insulin-like growth factor 1 receptor, primarily investigated for its potential therapeutic applications in type 2 diabetes. It demonstrates a high degree of selectivity and potency, with inhibitory concentration values (IC50) of approximately 6.6 nM for the glucagon receptor and 6 nM for the insulin-like growth factor 1 receptor. MK 0893 has shown promise in preclinical studies, particularly in reducing glucose excursions induced by glucagon in animal models.

Source and Classification

MK 0893 was developed as part of research efforts to identify effective antagonists targeting the glucagon receptor, a member of the class B G protein-coupled receptor family. The compound is classified as a reversible competitive antagonist, meaning it binds to the receptor without permanently altering its function, allowing for physiological recovery upon dissociation. Its development is documented in various scientific publications, indicating its relevance in diabetes research and pharmacological studies .

Synthesis Analysis

The synthesis of MK 0893 involves several key steps that utilize organic chemistry techniques to construct its molecular framework. The compound is synthesized from a series of precursors through multi-step reactions that include:

  • Formation of key intermediates: The initial steps typically involve the formation of indazole or indole derivatives, which serve as scaffolds for further functionalization.
  • Coupling reactions: Various coupling reactions are employed to attach functional groups that enhance the compound's binding affinity and selectivity towards the glucagon receptor.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary but generally follow established protocols in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of MK 0893 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features:

  • Core structure: MK 0893 contains an indazole or indole core, which is crucial for its interaction with the glucagon receptor.
  • Functional groups: Various substituents on the core structure enhance its solubility and binding properties.

Data from crystallographic studies or computational modeling may provide insights into its three-dimensional conformation, which is essential for understanding how it interacts with target receptors .

Chemical Reactions Analysis

MK 0893 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  • Binding interactions: Upon administration, MK 0893 competes with glucagon for binding to the glucagon receptor, effectively blocking its action. This competitive inhibition alters downstream signaling pathways associated with glucose metabolism.
  • Metabolic pathways: In vivo studies indicate that MK 0893 influences metabolic pathways by modulating cAMP production in response to glucagon stimulation.

The detailed mechanisms of these reactions are critical for understanding both its efficacy and potential side effects .

Mechanism of Action

The mechanism of action of MK 0893 primarily involves:

  1. Competitive inhibition: By binding to the glucagon receptor, MK 0893 prevents glucagon from activating the receptor, thereby inhibiting its glucose-elevating effects.
  2. Alteration of signaling pathways: This inhibition leads to decreased cyclic adenosine monophosphate (cAMP) production, which is a secondary messenger involved in glucose metabolism.
  3. Physiological effects: In animal models, MK 0893 has been shown to reduce glucose levels during glucagon challenges by blunting glucose excursions effectively .
Physical and Chemical Properties Analysis

MK 0893 exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 400 g/mol (exact value may vary based on specific structural modifications).
  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) and other organic solvents; solubility in aqueous solutions may vary depending on formulation.
  • Stability: Stability data suggest that MK 0893 maintains integrity under typical laboratory conditions but should be stored at low temperatures to prevent degradation.

These properties are essential for determining dosing regimens and formulation strategies for clinical applications .

Applications

MK 0893 has significant potential applications in scientific research and clinical settings:

  • Type 2 diabetes treatment: As a glucagon receptor antagonist, MK 0893 is being explored as a therapeutic option for managing hyperglycemia in type 2 diabetes patients.
  • Pharmacological studies: Its unique mechanism provides a valuable tool for studying glucagon signaling pathways and their implications in metabolic diseases.
  • Drug development: Ongoing research aims to refine MK 0893's pharmacokinetic properties and explore combination therapies with other antidiabetic agents .

Properties

CAS Number

870823-12-4

Product Name

MK 0893

IUPAC Name

3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid

Molecular Formula

C32H27Cl2N3O4

Molecular Weight

588.5 g/mol

InChI

InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1

InChI Key

DNTVJEMGHBIUMW-IBGZPJMESA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC

Synonyms

MK-0893
N-((4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)phenyl)carbonyl)-beta-alanine

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.